Exarafenib
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Overview
Description
Preparation Methods
The synthesis of exarafenib involves several steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is optimized for potency and high selectivity . Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Exarafenib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s overall structure and function.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Exarafenib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study RAF kinase signaling pathways.
Mechanism of Action
Exarafenib exerts its effects by inhibiting the RAF kinase family, which includes BRAF, CRAF, and ARAF. It targets both monomeric and dimeric RAF structures, effectively blocking the MAPK signaling pathway . This inhibition leads to decreased cell proliferation and tumor growth in cancers driven by BRAF and NRAS mutations .
Comparison with Similar Compounds
Exarafenib is unique compared to other RAF inhibitors due to its ability to target BRAF Class II and Class III mutants, as well as its high selectivity and potency . Similar compounds include:
Vemurafenib: Targets BRAF V600E mutations but has limitations in treating Class II and Class III mutants.
Dabrafenib: Another BRAF inhibitor with similar limitations as vemurafenib.
Encorafenib: Also targets BRAF V600E mutations but does not effectively inhibit Class II and Class III mutants.
This compound’s ability to inhibit a broader range of BRAF mutations and its superior kinome selectivity make it a potentially class-leading pan-RAF inhibitor .
Properties
CAS No. |
2639957-39-2 |
---|---|
Molecular Formula |
C26H34F3N5O3 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(3S)-N-[3-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C26H34F3N5O3/c1-17-3-4-21(31-25(36)34-6-5-19(15-34)14-26(27,28)29)13-22(17)20-11-23(30-18(2)16-35)32-24(12-20)33-7-9-37-10-8-33/h3-4,11-13,18-19,35H,5-10,14-16H2,1-2H3,(H,30,32)(H,31,36)/t18-,19+/m1/s1 |
InChI Key |
GZMYLSJUNSCMTD-MOPGFXCFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC[C@H](C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)N[C@H](C)CO |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)NC(C)CO |
Origin of Product |
United States |
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